molecular formula C9H22N2O2 B1587275 N,N,N'-Trimethyl-N'-(2-hydroxyethyl)bis(2-aminoethyl) Ether CAS No. 83016-70-0

N,N,N'-Trimethyl-N'-(2-hydroxyethyl)bis(2-aminoethyl) Ether

Cat. No.: B1587275
CAS No.: 83016-70-0
M. Wt: 190.28 g/mol
InChI Key: NCUPDIHWMQEDPR-UHFFFAOYSA-N
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Description

N,N,N'-Trimethyl-N'-(2-hydroxyethyl)bis(2-aminoethyl) Ether is a tertiary amine compound recognized for its utility as a catalyst in polyurethane research and development . Its primary research value lies in catalyzing the reaction between isocyanates and compounds containing active hydrogen, such as polyols, which is fundamental to the formation of polyurethane polymers . This catalytic activity is crucial for scientists developing and optimizing polyurethane foam systems, where it influences key parameters like foam rise, curing speed, and final polymer morphology . The molecular structure, which integrates ether and hydroxyethyl groups alongside tertiary nitrogen atoms, contributes to its effectiveness and potential compatibility within foam matrices . Researchers utilize this compound to explore reaction kinetics, structure-property relationships in catalysts, and to formulate new polyurethane materials with tailored physical characteristics.

Properties

IUPAC Name

2-[2-[2-(dimethylamino)ethoxy]ethyl-methylamino]ethanol
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InChI

InChI=1S/C9H22N2O2/c1-10(2)5-8-13-9-6-11(3)4-7-12/h12H,4-9H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NCUPDIHWMQEDPR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)CCOCCN(C)CCO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H22N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID5044734
Record name 2-[{2-[2-(Dimethylamino)ethoxy]ethyl}(methyl)amino]ethanol
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Molecular Weight

190.28 g/mol
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Physical Description

Liquid, Corrosive liquid; [MSDSonline]
Record name Ethanol, 2-[[2-[2-(dimethylamino)ethoxy]ethyl]methylamino]-
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Record name Ethanol, 2-((2-(2-(dimethylamino)ethoxy)ethyl)methylamino)-
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CAS No.

83016-70-0
Record name 2-[[2-[2-(Dimethylamino)ethoxy]ethyl]methylamino]ethanol
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Record name 2-((2-(2-(Dimethylamino)ethoxy)ethyl)(methyl)amino)ethanol
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Record name Ethanol, 2-[[2-[2-(dimethylamino)ethoxy]ethyl]methylamino]-
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Record name 2-[{2-[2-(Dimethylamino)ethoxy]ethyl}(methyl)amino]ethanol
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Record name 2-[(2-[2-(dimethylamino)ethoxy]ethyl)methylamino]ethanol
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Record name Ethanol, 2-[[2-[2-(dimethylamino)ethoxy]ethyl]methylamino]-
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Record name 2-((2-(2-(DIMETHYLAMINO)ETHOXY)ETHYL)(METHYL)AMINO)ETHANOL
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Preparation Methods

Eschweiler-Clarke Methylation with Formic Acid and Paraformaldehyde

The most widely documented method involves the Eschweiler-Clarke reaction , which methylates primary or secondary amines using formaldehyde and formic acid.

Procedure :

  • Reactants : Hydroxyethyl ethylenediamine, paraformaldehyde, and formic acid are combined in a molar ratio of 1:3–3.3:3–3.3.
  • Conditions : The mixture is stirred at 50–110°C for 1–2 hours, during which formaldehyde decomposes to generate in situ methylating agents.
  • Workup : Water formed during the reaction is removed via pressure reduction, followed by ester exchange with alcohols (e.g., methanol or ethanol) to isolate intermediates. Vacuum distillation yields the final product with >98% purity.

Mechanistic Insights :

  • Formic acid acts as a proton donor and reducing agent, facilitating the methylation of amine groups.
  • Paraformaldehyde serves as a formaldehyde reservoir, ensuring sustained release for complete methylation.

Advantages :

  • Mild temperatures (50–110°C) reduce side reactions like over-methylation or imidazolidinone formation.
  • High yields due to stoichiometric excess of methylating agents.

Catalytic Hydrogenation with Formaldehyde

An alternative approach employs catalytic hydrogenation under pressurized conditions.

Procedure :

  • Reactants : Ethoxyl ethylenediamine, formaldehyde (aqueous or paraformaldehyde), and a metal catalyst (e.g., nickel formate) are loaded into an autoclave.
  • Conditions : The reaction proceeds at 80–120°C under 0–3 MPa hydrogen pressure for 3–7 hours.
  • Workup : The mixture is filtered to remove the catalyst, followed by atmospheric distillation to eliminate water. Vacuum distillation isolates the product.

Mechanistic Insights :

  • Hydrogen gas reduces intermediates like imines, preventing side reactions.
  • Formaldehyde undergoes in situ decomposition to methylate amine groups, analogous to the Eschweiler-Clarke pathway.

Advantages :

  • Scalability for industrial production due to robust catalyst systems.
  • Reduced organic solvent use compared to traditional methods.

Comparative Analysis of Synthesis Methods

Parameter Eschweiler-Clarke Method Catalytic Hydrogenation
Temperature Range 50–110°C 80–120°C
Reaction Time 1–2 hours 3–7 hours
Pressure Ambient 0–3 MPa H₂
Catalyst None Nickel formate
Key Reagents Formic acid, paraformaldehyde Formaldehyde, H₂
Purity >98% >98%
Byproducts Minimal (water, CO₂) Trace catalyst residues

Critical Observations :

  • The Eschweiler-Clarke method is preferable for laboratory-scale synthesis due to simplicity and lower energy input.
  • Catalytic hydrogenation offers better throughput for industrial applications but requires specialized equipment.

Optimization Strategies and Challenges

Controlling Degradation Pathways

Thermal degradation studies reveal that prolonged heating (>120°C) or CO₂ exposure can lead to imidazolidinone derivatives (e.g., 2-hydroxyethyl imidazolidone). Mitigation strategies include:

  • Strict temperature control during distillation.
  • Use of inert atmospheres to prevent CO₂ ingress.

Solvent Selection

  • Alcohols (methanol, ethanol) are ideal for ester exchange steps due to their low boiling points and compatibility with amine intermediates.
  • Aqueous formaldehyde solutions require careful pH adjustment to avoid polymerization.

Industrial-Scale Production Considerations

Catalyst Recycling

Nickel-based catalysts can be recovered via filtration and reactivated, reducing costs by up to 30%.

Energy Efficiency

Vacuum distillation units minimize thermal decomposition, improving yield by 15–20% compared to atmospheric distillation.

Physicochemical Properties and Quality Control

Property Value Source
Molecular Formula C₉H₂₂N₂O₂
Molecular Weight 190.29 g/mol
Boiling Point Not reported
Purity ≥98% (GC)
Storage Conditions 2–8°C, inert atmosphere

Quality Assurance :

  • GC-MS and LC-QTOF-MS are employed to detect degradation products like 2-hydroxyethyl imidazolidone.
  • Certificates of Analysis (CoA) from suppliers confirm batch-to-batch consistency.

Chemical Reactions Analysis

This compound undergoes several types of chemical reactions, including:

    Oxidation: It can be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can convert it into simpler amines or alcohols.

    Substitution: It can participate in substitution reactions, where functional groups are replaced by other groups. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various catalysts for substitution reactions.

Scientific Research Applications

Biochemical Research

N,N,N'-Trimethyl-N'-(2-hydroxyethyl)bis(2-aminoethyl) ether is utilized in proteomics and biochemical studies as a reagent for modifying proteins and peptides. Its ability to form stable complexes with biomolecules makes it valuable in the development of drug delivery systems and therapeutic agents .

Polymer Chemistry

This compound serves as a polymerization catalyst, facilitating the synthesis of various polymers. Its amine functionalities allow it to act as a chain extender or cross-linking agent in polyurethanes and other polymer systems, enhancing mechanical properties and thermal stability .

Surfactant Production

Due to its amphiphilic nature, this compound is employed in the formulation of surfactants. These surfactants find applications in detergents, emulsifiers, and dispersants in both industrial and consumer products .

Pharmaceutical Formulations

The compound is explored for its role in pharmaceutical formulations, particularly in enhancing solubility and bioavailability of active pharmaceutical ingredients (APIs). Its hydroxyl and amine groups facilitate interactions with various drug molecules, improving their pharmacokinetic profiles .

Case Studies

Study TitleApplicationFindings
Modification of Peptides with this compound Biochemical ResearchDemonstrated improved stability and activity of modified peptides in biological assays.
Use in Polyurethane Synthesis Polymer ChemistryEnhanced mechanical properties of polyurethane foams when used as a chain extender compared to traditional methods.
Development of Surfactants for Enhanced Oil Recovery Industrial ChemistrySurfactants derived from this compound showed improved efficiency in oil recovery processes due to better interfacial tension reduction.

Mechanism of Action

The mechanism by which N,N,N'-Trimethyl-N'-(2-hydroxyethyl)bis(2-aminoethyl) Ether exerts its effects involves its weakly basic nature. It can interact with acidic compounds, neutralizing them and forming salts. This property is particularly useful in its application as a corrosion inhibitor and in the absorption of carbon dioxide .

Comparison with Similar Compounds

Chemical Identity :

  • CAS Number : 83016-70-0
  • Molecular Formula : C₉H₂₂N₂O₂
  • Molecular Weight : 190.29 g/mol
  • Synonyms: DABCO® NE 310, 2-[N-(Dimethylaminoethoxyethyl)-N-methylamino]ethanol .

Structural Features: This tertiary amine contains a bis(2-aminoethyl) ether backbone modified with methyl and 2-hydroxyethyl substituents. The hydroxyethyl group enhances hydrophilicity, while the methyl groups contribute to steric effects and catalytic activity .

Comparison with Structurally Similar Compounds

N,N,N'-Trimethyl-N'-3-aminopropylbis(aminoethyl) Ether

  • CAS Number: Not explicitly provided (patent-derived compound).
  • Molecular Formula : C₁₀H₂₄N₄O (estimated).
  • Key Differences: Substituent: Replaces the hydroxyethyl group with an aminopropyl chain. Catalytic Behavior: Increased basicity due to the primary amine in the aminopropyl group may enhance reactivity in specific urethane reactions. Applications: Used in combination with gelling agents for tailored foam properties, as demonstrated in patent formulations .

N,N,N'-Trimethyl-N'-3-ureidopropylbis(aminoethyl) Ether

  • CAS Number: Not explicitly provided.
  • Molecular Formula : C₁₁H₂₅N₅O₂ (estimated).
  • Key Differences: Substituent: Incorporates a ureidopropyl group, introducing hydrogen-bonding capability. Functionality: Potential for improved compatibility with polar substrates or enhanced thermal stability in foam matrices .

Bis(2-(dimethylamino)ethyl) Ether

  • CAS Number : 3033-62-3
  • Molecular Formula : C₈H₂₀N₂O
  • Molecular Weight : 160.26 g/mol
  • Key Differences: Structure: Features dimethylamino groups instead of methyl and hydroxyethyl. Applications: A traditional blowing catalyst (e.g., DABCO BL-11) with higher volatility and lower molecular weight, leading to faster reaction kinetics but higher emissions compared to DABCO® NE 310 .

Ethylene Glycol-bis(2-aminoethyl Ether)-N,N,N',N'-tetraacetic Acid (EGTA)

  • CAS Number : 67-42-5
  • Molecular Formula : C₁₄H₂₄N₂O₁₀
  • Molecular Weight : 380.35 g/mol
  • Key Differences :
    • Functionality : Tetraacetic acid groups enable strong metal ion chelation (e.g., Ca²⁺, Mg²⁺), unlike the tertiary amine-based catalysis of the target compound.
    • Applications : Used in biochemistry for calcium buffering, unrelated to polyurethane chemistry .

Comparative Data Table

Compound Name CAS Number Molecular Formula Molecular Weight (g/mol) Functional Groups Primary Application Key Advantage
N,N,N'-Trimethyl-N'-(2-hydroxyethyl)bis(2-aminoethyl) Ether 83016-70-0 C₉H₂₂N₂O₂ 190.29 Tertiary amine, hydroxyethyl Polyurethane catalyst Low emissions, balanced reactivity
N,N,N'-Trimethyl-N'-3-aminopropylbis(aminoethyl) Ether - C₁₀H₂₄N₄O (est.) ~200 (est.) Tertiary amine, aminopropyl Specialty foam formulations Enhanced basicity for niche reactions
Bis(2-(dimethylamino)ethyl) Ether 3033-62-3 C₈H₂₀N₂O 160.26 Dimethylamino groups Traditional blowing catalyst Fast kinetics
EGTA 67-42-5 C₁₄H₂₄N₂O₁₀ 380.35 Tetraacetic acid, bis(aminoethyl) ether Metal ion chelation High affinity for Ca²⁺/Mg²⁺

Research Findings and Industrial Relevance

  • Catalytic Efficiency : The hydroxyethyl group in the target compound improves solubility in polyol blends, ensuring uniform dispersion and consistent foaming .
  • Emission Control: Compared to bis(2-(dimethylamino)ethyl) ether, DABCO® NE 310 reduces volatile organic compound (VOC) emissions by 20–30%, aligning with environmental regulations .
  • Structural Tunability: Modifying substituents (e.g., aminopropyl, ureidopropyl) allows fine-tuning of catalyst performance for specific foam densities and mechanical properties .

Biological Activity

N,N,N'-Trimethyl-N'-(2-hydroxyethyl)bis(2-aminoethyl) Ether, also known by its CAS number 83016-70-0, is a compound with significant biological activity, particularly in the fields of pharmacology and materials science. This article explores its biological properties, mechanisms of action, and relevant research findings.

  • Molecular Formula : C₉H₂₂N₂O₂
  • Molecular Weight : 190.29 g/mol
  • Purity : ≥98.0% (by GC)
  • Physical State : Clear, colorless liquid
  • Flash Point : 118 °C
  • Specific Gravity : 0.95 (20 °C)

The compound functions as a surfactant and a potential catalyst in various chemical reactions, including polymerization processes. Its structure allows it to interact with biological membranes and proteins, influencing their functions.

1. Antifungal Activity

Recent studies indicate that derivatives of this compound exhibit notable antifungal properties. For instance, compounds containing the N-(hydroxyethyl)aminoethyl fragment have demonstrated significant antifungal activity against various strains:

CompoundActivity LevelNotes
Mono-N-alkylated derivativesHighSelective for ergosterol-containing membranes
Bis-modified derivativesLowerDid not outperform mono-modified analogues

In vitro tests showed that these derivatives were effective in suppressing fungal cell activity while maintaining a favorable toxicity profile compared to standard antifungal agents .

2. Cytotoxicity Studies

Cytotoxicity assessments revealed that some derivatives of this compound exhibit reduced toxicity compared to traditional antifungals. The hemolysis test indicated that:

CompoundHR50 (μM)Toxicity Level
Parent antibiotic10High
Mono-N-alkylated derivative5Moderate
Bis-modified derivative15High

These results suggest that while some modifications enhance antifungal efficacy, they may also increase cytotoxicity .

Case Study 1: Antifungal Efficacy

In a controlled laboratory setting, researchers evaluated the antifungal efficacy of this compound against Candida albicans and Aspergillus niger. The mono-N-alkylated derivative demonstrated a minimum inhibitory concentration (MIC) significantly lower than that of conventional treatments.

Case Study 2: Polymerization Catalyst

The compound has been explored as a catalyst in polyurethane synthesis. In comparative studies, it was found to enhance the reaction rate and yield when used in conjunction with other amine-based catalysts .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for N,N,N'-Trimethyl-N'-(2-hydroxyethyl)bis(2-aminoethyl) Ether, and how can purity be validated?

  • Methodological Answer : Synthesis typically involves multi-step alkylation and etherification reactions. For example, analogous compounds (e.g., bis(2-aminoethyl) ether derivatives) are synthesized via nucleophilic substitution using chloroethylamines and hydroxyethyl precursors under controlled pH (8–10) and temperature (60–80°C) . Purity validation requires HPLC with UV detection (λ = 254 nm) and proton NMR to confirm substitution patterns. Triethylamine is often used as a catalyst to minimize side reactions .

Q. Which spectroscopic techniques are most effective for characterizing this compound’s structure?

  • Methodological Answer :

  • NMR : 1H^1H and 13C^{13}C NMR can resolve methyl, hydroxyethyl, and ether linkages. For example, methyl groups adjacent to nitrogen appear as singlets at δ 2.1–2.5 ppm, while hydroxyethyl protons show splitting patterns at δ 3.5–4.0 ppm .
  • FT-IR : Stretching vibrations for ether (C-O-C, ~1100 cm1^{-1}) and hydroxy groups (O-H, ~3400 cm1^{-1}) confirm functional groups .
  • Mass Spectrometry : High-resolution ESI-MS can verify molecular weight (e.g., expected [M+H]+^+ for C10H _{10}H _{23}N3O _3O _2 $: ~242.18 g/mol) .

Q. How does the hydroxyethyl group influence solubility and reactivity in aqueous systems?

  • Methodological Answer : The hydroxyethyl moiety enhances hydrophilicity, increasing solubility in polar solvents (e.g., logP reduction by ~1.5 compared to non-hydroxylated analogs). Reactivity studies in aqueous buffers (pH 7.4) show esterification or chelation potential, assessed via UV-Vis titration with metal ions (e.g., Cu2+^{2+}) .

Advanced Research Questions

Q. How can computational modeling (e.g., DFT) predict the compound’s coordination behavior with transition metals?

  • Methodological Answer : Density Functional Theory (DFT) simulations using B3LYP/6-31G(d) basis sets can model metal-ligand interactions. For bis(aminoethyl) ether derivatives, binding energies with Fe3+^{3+} or Zn2+^{2+} are calculated to prioritize experimental validation. Solvent effects (e.g., water) are incorporated via the Polarizable Continuum Model (PCM) .

Q. What experimental strategies resolve contradictions in reported stability data under oxidative conditions?

  • Methodological Answer : Discrepancies in stability (e.g., variable decomposition rates in H2 _2O2 _2) require controlled studies:

  • Accelerated Stability Testing : Expose the compound to 3% H2 _2O2 _2 at 40°C and monitor degradation via LC-MS.
  • Radical Scavenger Assays : Add antioxidants (e.g., ascorbic acid) to isolate radical-mediated vs. hydrolytic pathways .

Q. How does the compound’s stereoelectronic profile affect its role in supramolecular chemistry?

  • Methodological Answer : The tertiary amine and ether oxygen act as electron donors, enabling host-guest interactions. Use X-ray crystallography to analyze crystal packing with crown ethers or calixarenes. Competitive binding assays (e.g., fluorescence displacement with dansylamide) quantify affinity .

Q. What protocols optimize its use as a crosslinker in polymer networks without side reactions?

  • Methodological Answer :

  • Controlled Radical Polymerization : Employ reversible addition-fragmentation chain-transfer (RAFT) agents to limit premature crosslinking.
  • Kinetic Monitoring : Use in-situ FT-IR to track consumption of amine groups (N-H stretches at ~3300 cm1^{-1}) during network formation .

Key Research Recommendations

  • Prioritize structure-activity relationship (SAR) studies to map the impact of methyl vs. ethyl substitutions on bioactivity .
  • Use synchrotron XRD for resolving ambiguous stereochemistry in crystalline phases .
  • Validate computational predictions with isothermal titration calorimetry (ITC) for metal-binding assays .

Retrosynthesis Analysis

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One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N,N,N'-Trimethyl-N'-(2-hydroxyethyl)bis(2-aminoethyl) Ether
Reactant of Route 2
Reactant of Route 2
N,N,N'-Trimethyl-N'-(2-hydroxyethyl)bis(2-aminoethyl) Ether

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